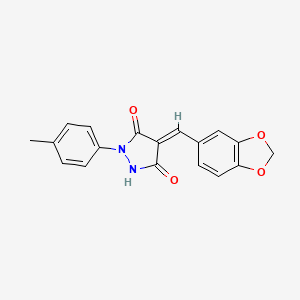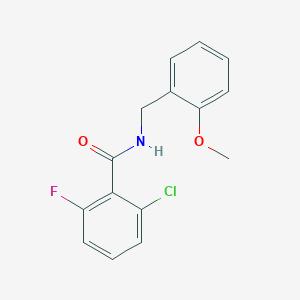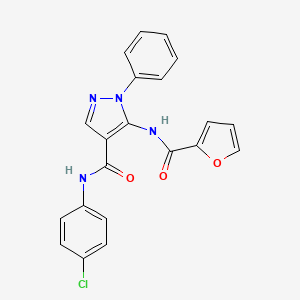![molecular formula C17H19F2NO B4977520 (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DFP-1080, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Wirkmechanismus
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine exerts its therapeutic effects through various mechanisms of action, depending on the target disease. In cancer cells, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine induces apoptosis by activating caspases and inhibiting the NF-κB signaling pathway. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine modulates the activity of neurotransmitters, such as dopamine and acetylcholine, and reduces oxidative stress by increasing the activity of antioxidant enzymes. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts as a vasodilator by increasing the production of nitric oxide and inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have various biochemical and physiological effects, depending on the target disease. In cancer cells, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine inhibits the expression of angiogenic factors and induces DNA damage. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine increases the activity of antioxidant enzymes and modulates the expression of genes involved in neuroprotection. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine reduces oxidative stress and inflammation, leading to improved vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, its high cost and limited availability can be a limitation for some research studies.
Zukünftige Richtungen
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has shown promising results in various fields of scientific research, and future directions for its development include the optimization of its synthesis method, the identification of its molecular targets, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be used as a lead compound for the development of novel drugs with similar therapeutic properties.
Synthesemethoden
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be synthesized through a multistep process involving the reaction of various reagents, including 3,4-difluoroaniline, 4-methoxyphenylacetone, and methylmagnesium bromide. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been studied for its potential therapeutic properties in various fields of scientific research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been found to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress. In cardiovascular diseases, (3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been studied for its vasodilatory and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c1-12(20-14-7-10-16(18)17(19)11-14)3-4-13-5-8-15(21-2)9-6-13/h5-12,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBYNLFXCYWGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)

![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)
![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)
![4,6-dimethoxy-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B4977493.png)
![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
